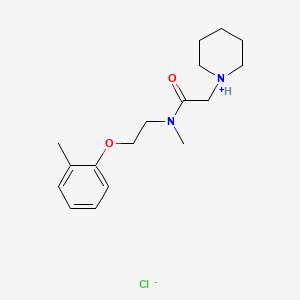
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, a tolyloxy group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tolyl Group: The tolyloxy group can be introduced via nucleophilic substitution reactions, often using tolyl halides and appropriate nucleophiles.
Formation of the Acetamide Moiety: The acetamide group is usually formed through the reaction of an amine with an acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the piperidine ring, tolyloxy group, and acetamide moiety through appropriate condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-(piperidino)acetamide: Lacks the tolyloxy group.
N-(2-(o-Tolyloxy)ethyl)acetamide: Lacks the piperidine ring.
N-Methyl-2-(piperidino)-N-(2-(phenoxy)ethyl)acetamide: Has a phenoxy group instead of a tolyloxy group.
Uniqueness
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride is unique due to the combination of its piperidine ring, tolyloxy group, and acetamide moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Numéro CAS |
77791-46-9 |
|---|---|
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15-8-4-5-9-16(15)21-13-12-18(2)17(20)14-19-10-6-3-7-11-19;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;1H |
Clé InChI |
GLUYXUZKRUFHIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCN(C)C(=O)C[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




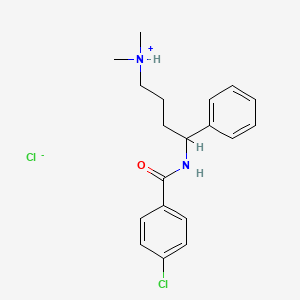
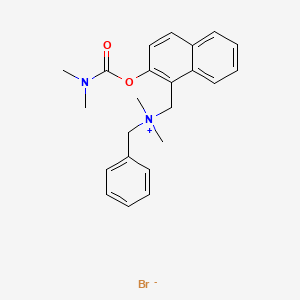
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
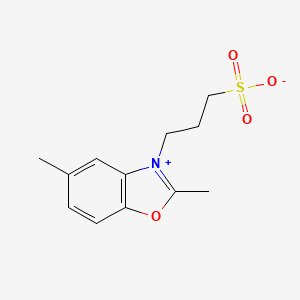

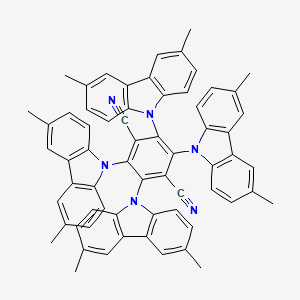
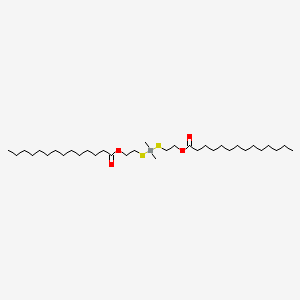
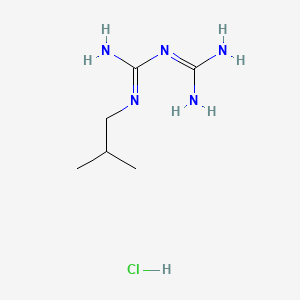

![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)


